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Abstract
Pivanex (pivaloyloxymethyl butyrate, AN-9) is a prodrug of butyric acid, a known histone

deacetylase (HDAC) inhibitor. By enhancing the cellular delivery of butyric acid, Pivanex has

demonstrated significant potential as an anticancer agent with pronounced antimetastatic and

antiangiogenic activities. This technical guide provides a comprehensive overview of the core

mechanisms, quantitative preclinical and clinical data, and detailed experimental

methodologies related to the antimetastatic and antiangiogenic properties of Pivanex. The

information is intended to serve as a resource for researchers and professionals involved in the

discovery and development of novel cancer therapeutics.

Introduction
Metastasis and angiogenesis are hallmark capabilities of cancer, enabling tumor growth,

invasion, and dissemination to distant organs, which remains the primary cause of cancer-

related mortality. Angiogenesis, the formation of new blood vessels, is a critical prerequisite for

tumors to grow beyond a few millimeters and to metastasize. The tumor vasculature provides

essential nutrients and oxygen and serves as a conduit for metastatic spread. Consequently,

agents that can effectively inhibit both metastasis and angiogenesis are of significant interest in

oncology drug development.
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Pivanex (AN-9) is a derivative of butyric acid, a short-chain fatty acid that functions as a

histone deacetylase (HDAC) inhibitor. HDAC inhibitors represent a class of targeted anticancer

agents that modulate gene expression by altering the acetylation status of histones and other

non-histone proteins. This leads to changes in chromatin structure and the regulation of genes

involved in cell cycle arrest, differentiation, and apoptosis. The anticancer effects of Pivanex
are primarily attributed to the intracellular release of butyric acid. Its increased potency

compared to butyric acid is thought to be due to its enhanced permeability across cell

membranes, leading to more efficient delivery to subcellular targets[1]. Preclinical and clinical

studies have highlighted the antimetastatic and antiangiogenic properties of Pivanex, making it

a compelling candidate for further investigation.

Mechanism of Action
The primary mechanism of action of Pivanex is the inhibition of histone deacetylases (HDACs)

by its active metabolite, butyric acid. HDACs are enzymes that remove acetyl groups from

lysine residues on histones and other proteins. Inhibition of HDACs leads to hyperacetylation of

these proteins, resulting in a more open chromatin structure and altered gene expression.[1]

Antimetastatic Properties
The antimetastatic effects of Pivanex are mediated through the regulation of genes involved in

cell proliferation, invasion, and apoptosis. As an HDAC inhibitor, Pivanex can induce the

expression of tumor suppressor genes and repress the expression of oncogenes. One of the

key proteins downregulated by Pivanex is the oncoprotein Bcr-Abl, which is crucial for the

survival and proliferation of certain leukemia cells[1]. Furthermore, in a 4T1 metastatic breast

carcinoma model, Pivanex significantly inhibited the formation of lung lesions[2].

Antiangiogenic Properties
Pivanex exerts its antiangiogenic effects through multiple pathways that converge on the

inhibition of key pro-angiogenic factors and signaling cascades.

Downregulation of Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth

Factor (VEGF): Solid tumors often experience hypoxia, which stabilizes HIF-1α, a master

transcriptional regulator of angiogenesis. HIF-1α, in turn, upregulates the expression of

VEGF, a potent pro-angiogenic factor. HDAC inhibitors, including the active metabolite of

Pivanex, have been shown to suppress HIF-1α activity, leading to the downregulation of
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VEGF expression[3]. Butyric acid has been demonstrated to decrease VEGF mRNA and its

receptor, KDR, mRNA levels[4]. This disrupts the critical VEGF signaling pathway required

for endothelial cell proliferation, migration, and tube formation.

Inhibition of Basic Fibroblast Growth Factor (bFGF): Pivanex has been shown to reduce the

expression of bFGF, another important pro-angiogenic factor[2].

Upregulation of PTEN: The tumor suppressor PTEN (Phosphatase and Tensin homolog) is a

negative regulator of the PI3K/Akt signaling pathway, which is crucial for cell survival and

proliferation, including that of endothelial cells. Some studies suggest that butyric acid can

increase the expression of PTEN, thereby inhibiting the pro-angiogenic PI3K/Akt pathway.

The culmination of these actions is a reduction in tumor vascularization, thereby limiting tumor

growth and the potential for metastasis.

Quantitative Data
The following tables summarize the key quantitative data from preclinical and clinical studies

investigating the antimetastatic and antiangiogenic properties of Pivanex.

Table 1: Preclinical Antimetastatic and Antiangiogenic
Efficacy of Pivanex (AN-9)
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Model System Treatment
Endpoint
Measured

Result Reference

4T1 Metastatic

Breast

Carcinoma

AN-9
Inhibition of lung

lesions
47% inhibition [2]

HT-29 Human

Colon Carcinoma

Xenograft

AN-9

Reduction of

Mean Vessel

Density (MVD)

Not specified, but

AN-7 showed a

7-fold reduction

[2]

HT-29 Human

Colon Carcinoma

Xenograft

AN-9

Reduction of

bFGF expression

(immunohistoche

mistry)

Reduced

expression
[2]

HT-29 Human

Colon Carcinoma

Xenograft

AN-9

Reduction of

HIF-1α

expression

(immunohistoche

mistry)

Reduced

expression
[2]

A549 NSCLC

Cell Line

Pivanex (single

agent,

pretreatment)

IC50 28.7 µM [5]

NCI-H460

NSCLC Cell Line

Pivanex (single

agent,

pretreatment)

IC50 28.2 µM [5]

A549 NSCLC

Cell Line

Pivanex (single

agent, post-

treatment)

IC50 198.2 µM [5]

NCI-H460

NSCLC Cell Line

Pivanex (single

agent, post-

treatment)

IC50 176.1 µM [5]
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Table 2: Phase II Clinical Trial of Pivanex in Advanced
Non-Small Cell Lung Cancer (NSCLC)

Parameter Value Reference

Number of Patients 47 [4][6]

Dosage

2.34 g/m²/day (6-hour IV

infusion for 3 days every 21

days)

[4][6]

Partial Response (PR) Rate

(Intent-to-treat)
4.3% - 6.4% [4][6]

Stable Disease (≥12 weeks) 30% - 36% [4][6]

Median Survival (All Patients) 6.2 months [4]

1-Year Survival (All Patients) 26% [4]

Median Survival (<3 prior

chemo regimens)
7.8 - 11.2 months [4][6]

1-Year Survival (<3 prior

chemo regimens)
31% - 47% [4][6]

Most Common Toxicities

(Grade 1-2)

Fatigue (34%), Nausea (17%),

Dysgeusia (11%)
[4]

Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the

antimetastatic and antiangiogenic properties of Pivanex.

In Vivo Murine Cancer Models
Objective: To assess the antimetastatic potential of Pivanex in a highly metastatic and

invasive tumor model.

Cell Line: 4T1 murine breast carcinoma cells.

Animal Model: Female BALB/c mice.
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Procedure:

4T1 cells are cultured in appropriate media.

A suspension of 4T1 cells is injected into the mammary fat pad of the mice.

Treatment with Pivanex or vehicle control is initiated at a specified time point after tumor

cell inoculation.

Primary tumor growth is monitored regularly.

At the end of the study, mice are euthanized, and lungs are harvested.

The number of metastatic nodules on the lung surface is counted.

Reference Protocol Details: Specific details on cell numbers, treatment schedules, and

endpoint analysis can be found in studies utilizing this model[7][8].

Objective: To evaluate the anticancer and antiangiogenic activity of Pivanex in a human

tumor xenograft model.

Cell Line: HT-29 human colon adenocarcinoma cells.

Animal Model: Immunocompromised mice (e.g., nude or SCID).

Procedure:

HT-29 cells are cultured and harvested.

A suspension of HT-29 cells is injected subcutaneously into the flank of the mice.

Once tumors reach a palpable size, mice are randomized into treatment and control

groups.

Pivanex or vehicle is administered according to the study protocol.

Tumor volume is measured regularly.
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At the end of the study, tumors are excised for further analysis (e.g.,

immunohistochemistry).

Reference Protocol Details: Detailed procedures for establishing and utilizing the HT-29

xenograft model are available in the literature[9][10].

In Vivo Angiogenesis Assay
Objective: To quantify in vivo angiogenesis by measuring the formation of new blood vessels

into a Matrigel plug.

Materials: Growth factor-reduced Matrigel, pro-angiogenic factors (e.g., bFGF, VEGF), test

compound (Pivanex), and mice.

Procedure:

Liquid Matrigel is mixed with a pro-angiogenic factor and the test compound (Pivanex) or

vehicle.

The mixture is subcutaneously injected into mice.

The Matrigel solidifies at body temperature, forming a plug.

After a defined period (e.g., 7-14 days), the plugs are explanted.

Angiogenesis is quantified by measuring the hemoglobin content within the plug (e.g.,

using Drabkin's reagent) or by immunohistochemical analysis of endothelial cell markers

(e.g., CD31) in sectioned plugs.

Reference Protocol Details: Standard protocols for the Matrigel plug assay provide detailed

steps for preparation, injection, and analysis[11][12][13][14].

In Vitro Angiogenesis Assay
Objective: To assess the ability of endothelial cells to form capillary-like structures in vitro, a

key step in angiogenesis.

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
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Materials: Matrigel or other basement membrane extracts, HUVECs, and test compound

(Pivanex).

Procedure:

A thin layer of Matrigel is polymerized in the wells of a culture plate.

HUVECs are seeded onto the Matrigel in the presence of Pivanex or vehicle.

After incubation (typically 4-18 hours), the formation of tube-like structures is observed

and quantified by microscopy.

Quantification can include measuring the total tube length, number of junctions, and

number of loops.

Reference Protocol Details: Detailed protocols for the HUVEC tube formation assay are

widely available and provide specifics on cell seeding density, Matrigel preparation, and

imaging[7][15][16][17][18].

Immunohistochemistry (IHC)
Objective: To detect and localize specific proteins in tissue sections to assess markers of

angiogenesis and cell proliferation.

Key Markers:

CD31 (PECAM-1): An endothelial cell marker used to quantify microvessel density (MVD).

Ki-67: A marker of cell proliferation.

HIF-1α and bFGF: To assess the expression of these pro-angiogenic factors.

Procedure:

Paraffin-embedded tumor tissue sections are deparaffinized and rehydrated.

Antigen retrieval is performed to unmask the target protein epitopes.

Sections are incubated with a primary antibody specific to the protein of interest.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 15 Tech Support

https://www.benchchem.com/product/b1678495?utm_src=pdf-body
https://www.benchchem.com/product/b1678495?utm_src=pdf-body
https://www.cellbiolabs.com/sites/default/files/B73168F5-3048-812A-2E3F1613E4857D6A.pdf
https://www.researchgate.net/publication/323871321_Mechanical_ventilation_promotes_lung_metastasis_in_experimental_4T1_breast_cancer_lung-metastasized_models
https://www.benchchem.com/pdf/Technical_Support_Center_HUVEC_Tube_Formation_Assays_with_Vaccarin.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3092286/
https://www.thermofisher.com/sg/en/home/references/protocols/cell-and-tissue-analysis/cell-profilteration-assay-protocols/angiogenesis-protocols/endothelial-cell-tube-formation-assay.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678495?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A labeled secondary antibody that binds to the primary antibody is added.

A chromogenic substrate is used to visualize the antibody-antigen complex.

Sections are counterstained and mounted for microscopic examination.

MVD is typically quantified by counting the number of stained vessels in several high-

power fields.

Reference Protocol Details: Standard immunohistochemistry protocols provide detailed

instructions for each step of the staining process[19][20][21].

Western Blot Analysis
Objective: To detect and quantify the expression levels of specific proteins in cell or tissue

lysates.

Procedure:

Proteins are extracted from cells or tissues treated with Pivanex or vehicle.

Protein concentration is determined to ensure equal loading.

Proteins are separated by size using SDS-PAGE.

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

The membrane is blocked to prevent non-specific antibody binding.

The membrane is incubated with a primary antibody against the protein of interest.

A labeled secondary antibody is used to detect the primary antibody.

The protein bands are visualized and quantified using an imaging system.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key

signaling pathways affected by Pivanex and the general experimental workflows used to study
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its properties.

Pivanex (AN-9) Intracellular Space Nucleus
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Caption: General mechanism of action of Pivanex as an HDAC inhibitor.
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Caption: Pivanex's proposed antiangiogenic signaling pathways.
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In Vitro Studies In Vivo Studies
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Caption: General experimental workflow for evaluating Pivanex.

Conclusion
Pivanex (AN-9) has emerged as a promising anticancer agent with well-documented

antimetastatic and antiangiogenic properties. Its mechanism of action as a histone deacetylase

inhibitor, leading to the modulation of key signaling pathways involved in tumor progression,

provides a strong rationale for its therapeutic potential. The preclinical data demonstrating

inhibition of metastasis and angiogenesis, coupled with the manageable safety profile and

signs of activity in clinical trials, underscore the importance of continued research into this

compound. This technical guide provides a foundational understanding of Pivanex for
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researchers and drug development professionals, aiming to facilitate further investigation and

the design of future studies to fully elucidate its clinical utility in the treatment of cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The PTEN/PI3K/AKT signalling pathway in cancer, therapeutic implications - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. ascopubs.org [ascopubs.org]

3. Inhibition of hypoxia-induced angiogenesis by FK228, a specific histone deacetylase
inhibitor, via suppression of HIF-1alpha activity - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Phase II trial of the histone deacetylase inhibitor pivaloyloxymethyl butyrate (Pivanex, AN-
9) in advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

5. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC
[pmc.ncbi.nlm.nih.gov]

6. | BioWorld [bioworld.com]

7. cellbiolabs.com [cellbiolabs.com]

8. researchgate.net [researchgate.net]

9. Colorectal cancer: HT-29 Xenograft Mouse Model - Bioemtech | Enabling
radiopharmaceutical innovation through CRO and desktop imaging technologies
[bioemtech.com]

10. HT29 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

11. Is tail vein injection a relevant breast cancer lung metastasis model? - Rashid - Journal
of Thoracic Disease [jtd.amegroups.org]

12. The sponge/Matrigel angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]

13. KoreaMed Synapse [synapse.koreamed.org]

14. researchgate.net [researchgate.net]

15. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.benchchem.com/product/b1678495?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/18473732/
https://pubmed.ncbi.nlm.nih.gov/18473732/
https://ascopubs.org/doi/10.1200/jco.2004.22.90140.7279
https://pubmed.ncbi.nlm.nih.gov/12480550/
https://pubmed.ncbi.nlm.nih.gov/12480550/
https://pubmed.ncbi.nlm.nih.gov/15301879/
https://pubmed.ncbi.nlm.nih.gov/15301879/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4540586/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4540586/
https://www.bioworld.com/articles/562652-phase-ii-data-in-nsclc-support-pivanex-as-a-novel-approach-to-cancer-therapy?v=preview
https://www.cellbiolabs.com/sites/default/files/B73168F5-3048-812A-2E3F1613E4857D6A.pdf
https://www.researchgate.net/publication/288341029_P-358_Dose_escalation_study_of_pivanex_a_histone_deacetylase_inhibitor_in_combination_with_docetaxel_for_advanced_non-small_cell_lung_cancer
https://bioemtech.com/white-paper/colorectal-cancer-ht-29-xenograft-mouse-model/
https://bioemtech.com/white-paper/colorectal-cancer-ht-29-xenograft-mouse-model/
https://bioemtech.com/white-paper/colorectal-cancer-ht-29-xenograft-mouse-model/
https://www.xenograft.net/ht29-xenograft-model/
https://jtd.amegroups.org/article/view/1276/html
https://jtd.amegroups.org/article/view/1276/html
https://pubmed.ncbi.nlm.nih.gov/12549862/
https://synapse.koreamed.org/articles/1026033
https://www.researchgate.net/figure/Matrigel-Plug-Assay-of-Angiogenesis-in-Mice-A-Experimental-protocol-B-Matrigel-plug_fig2_334891672
https://www.researchgate.net/publication/323871321_Mechanical_ventilation_promotes_lung_metastasis_in_experimental_4T1_breast_cancer_lung-metastasized_models
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678495?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


16. benchchem.com [benchchem.com]

17. PTEN Tumor Suppressor Network in PI3K-Akt Pathway Control - PMC
[pmc.ncbi.nlm.nih.gov]

18. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - SG
[thermofisher.com]

19. Sodium Butyrate Stimulates Expression of Fibroblast Growth Factor 21 in Liver by
Inhibition of Histone Deacetylase 3 - PMC [pmc.ncbi.nlm.nih.gov]

20. The histone deacetylase HDAC1 activates HIF1α/VEGFA signal pathway in colorectal
cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

21. Response of HT29 colorectal xenograft model to cediranib assessed with 18 F-
fluoromisonidazole positron emission tomography, dynamic contrast-enhanced and diffusion-
weighted MRI - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Pivanex: A Technical Guide to its Antimetastatic and
Antiangiogenic Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1678495#pivanex-antimetastatic-and-antiangiogenic-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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